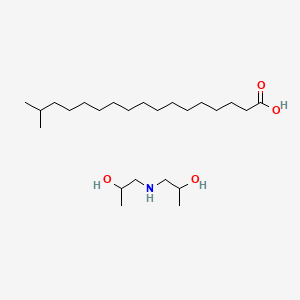
1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid is a compound that combines an amino alcohol and a fatty acid. The amino alcohol component, 1-(2-Hydroxypropylamino)propan-2-ol, is known for its applications in various chemical reactions and biological processes. The fatty acid component, 16-methylheptadecanoic acid, is a branched-chain fatty acid that is often found in natural sources such as dairy products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropylamino)propan-2-ol typically involves the reaction of propylene oxide with isopropylamine under controlled conditions. This reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the opening of the epoxide ring and the subsequent formation of the amino alcohol.
For the synthesis of 16-methylheptadecanoic acid, a common method involves the hydrogenation of 16-methylheptadecenoic acid. This process requires a hydrogenation catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is also employed to isolate and purify the final products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxypropylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
16-methylheptadecanoic acid can participate in:
Esterification: Reacting with alcohols to form esters.
Amidation: Reacting with amines to form amides.
Hydrogenation: Further reduction to form saturated fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity and influencing various biochemical pathways.
16-methylheptadecanoic acid exerts its effects by integrating into cellular membranes and influencing membrane fluidity and function. It can also act as a signaling molecule, modulating the activity of enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Hydroxypropylamino)propan-2-ol include:
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar reactivity.
3-Amino-1-propanol: A simpler amino alcohol with fewer carbon atoms.
Similar compounds to 16-methylheptadecanoic acid include:
Palmitic acid: A straight-chain saturated fatty acid.
Stearic acid: Another straight-chain saturated fatty acid with a longer carbon chain.
The uniqueness of 1-(2-Hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid lies in its combination of an amino alcohol and a branched-chain fatty acid, providing distinct chemical and biological properties that are not found in the individual components.
Propriétés
Numéro CAS |
93920-27-5 |
|---|---|
Formule moléculaire |
C18H36O2.C6H15NO2 C24H51NO4 |
Poids moléculaire |
417.7 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C6H15NO2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-5(8)3-7-4-6(2)9/h17H,3-16H2,1-2H3,(H,19,20);5-9H,3-4H2,1-2H3 |
Clé InChI |
JCYUOONTSJDBNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


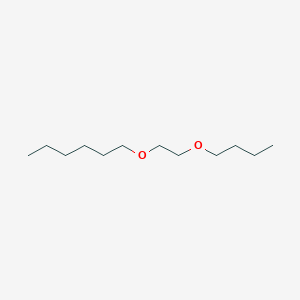
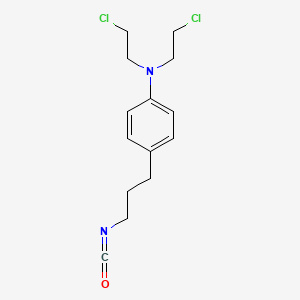
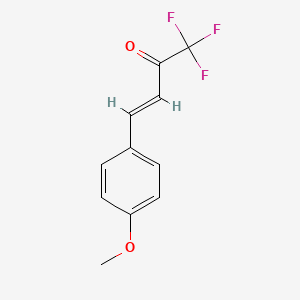
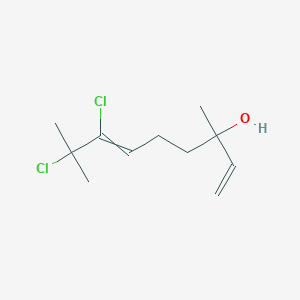
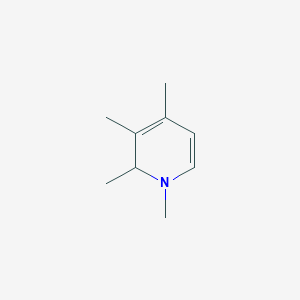
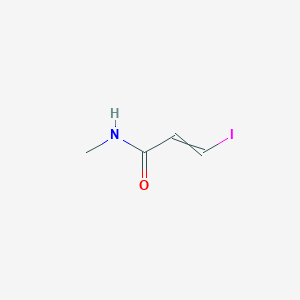
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
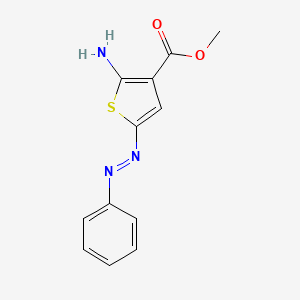
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)

![3,3',3''-Nitrilotris[N-(2-aminoethyl)propanamide]](/img/structure/B14360195.png)
![4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine](/img/structure/B14360198.png)
